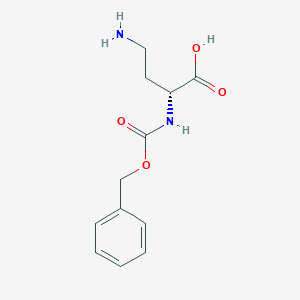

Acide Cbz-D-2,4-diaminobutyrique

Vue d'ensemble

Description

Cbz-D-2,4-Diaminobutyric acid, also known as N-alpha-Cbz-D-2,4-diaminobutanoic acid, is a derivative of 2,4-diaminobutyric acid. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group. This compound is a white or off-white powder with a molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol .

Applications De Recherche Scientifique

Cbz-D-2,4-Diaminobutyric acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics.

Biology: Studied for its role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential as an antitumor agent and its ability to inhibit gamma-aminobutyric acid transaminase, leading to elevated levels of gamma-aminobutyric acid.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Mécanisme D'action

Target of Action

The primary target of Cbz-D-2,4-Diaminobutyric acid, also known as DABA, is GABA transaminase , an enzyme that converts GABA back to glutamate . This enzyme plays a crucial role in the regulation of GABA levels in the nervous system.

Mode of Action

DABA acts as a non-competitive inhibitor of GABA transaminase . When the enzyme is inhibited, the conversion of GABA back to glutamate cannot happen, leading to elevated levels of GABA . Additionally, DABA has been observed to be a GABA reuptake inhibitor , which further increases the levels of GABA .

Biochemical Pathways

The inhibition of GABA transaminase and the prevention of GABA reuptake by DABA affect the GABAergic pathway . This pathway is responsible for the production, release, and reuptake of GABA, a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase and preventing GABA reuptake, DABA increases the concentration of GABA, thereby enhancing the inhibitory effects of the GABAergic pathway .

Result of Action

The increase in GABA levels due to the action of DABA can have several effects at the molecular and cellular levels. Elevated GABA levels can enhance the inhibitory effects on neuronal activity, potentially affecting various neurological processes . It’s important to note that daba can also cause liver damage and has been shown to have anticonvulsant properties against picrotoxin, but over the long term, it could paradoxically cause convulsions .

Analyse Biochimique

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Cbz-D-2,4-Diaminobutyric acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing a variety of biochemical processes .

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability and can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Cbz-D-2,4-Diaminobutyric acid vary with different dosages in animal models . At certain thresholds, the compound can have toxic or adverse effects .

Metabolic Pathways

Cbz-D-2,4-Diaminobutyric acid is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-D-2,4-Diaminobutyric acid typically involves the protection of the amino groups of 2,4-diaminobutyric acid. One common method is the use of benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of Cbz-D-2,4-Diaminobutyric acid may involve large-scale protection of 2,4-diaminobutyric acid using automated reactors and continuous flow systems. The use of biocatalysts and chiral technology methods can also be employed to enhance the yield and stereoselectivity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Cbz-D-2,4-Diaminobutyric acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation to yield free 2,4-diaminobutyric acid.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of free 2,4-diaminobutyric acid.

Substitution: Formation of amides or other substituted derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diaminobutyric acid: The parent compound without the benzyloxycarbonyl protecting group.

N-Boc-D-2,4-Diaminobutyric acid: Another derivative with a tert-butoxycarbonyl (Boc) protecting group.

L-2,4-Diaminobutyric acid: The L-enantiomer of 2,4-diaminobutyric acid .

Uniqueness

Cbz-D-2,4-Diaminobutyric acid is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in synthetic applications. This protecting group can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis .

Activité Biologique

Cbz-D-2,4-Diaminobutyric acid (Cbz-D-DAB) is a derivative of 2,4-diaminobutyric acid (DABA), an amino acid known for its biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores the biological activity of Cbz-D-DAB, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : Cbz-D-2,4-diaminobutanoic acid

- CAS Number : 305-62-4

- Molecular Formula : C₆H₁₁N₃O₂

- Molecular Weight : 143.17 g/mol

Cbz-D-DAB primarily acts as a GABA transaminase inhibitor , which leads to increased levels of gamma-aminobutyric acid (GABA) in the brain. GABA is a crucial inhibitory neurotransmitter that helps regulate neuronal excitability. By inhibiting GABA transaminase, Cbz-D-DAB prevents the breakdown of GABA, thus enhancing its availability and activity in the central nervous system .

Key Mechanisms:

- GABA Reuptake Inhibition : Cbz-D-DAB also functions as a GABA reuptake inhibitor, further contributing to elevated GABA levels .

- Antitumor Activity : In vitro studies have shown that DABA exhibits potent antitumor activity against human glioma cells due to its ability to induce cellular lysis through osmotic mechanisms .

Neuropharmacological Effects

The neuropharmacological profile of Cbz-D-DAB includes:

- Anticonvulsant Properties : Initial studies suggest potential anticonvulsant effects; however, chronic usage may paradoxically induce seizures .

- Neurotoxicity : While it has therapeutic potential, DABA can be neurotoxic and may cause liver damage upon prolonged exposure .

Antitumor Effects

Research indicates that Cbz-D-DAB demonstrates significant antitumor properties:

- Mechanism : It is suggested that the uptake of DABA by glioma cells leads to osmotic lysis, effectively reducing tumor viability .

- Case Studies : Various in vitro studies have documented the efficacy of DABA derivatives in inhibiting glioma cell proliferation.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the effects of Cbz-D-DAB and related compounds:

- Study on Glioma Cells :

- Neurotoxicity Assessment :

- Pharmacological Review :

Propriétés

IUPAC Name |

(2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMSCBRTBLPGIN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427170 | |

| Record name | Cbz-D-2,4-Diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70882-66-5 | |

| Record name | Cbz-D-2,4-Diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.